5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine
Description
5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethoxymethyl group at position 5 and an amine group at position 2. The 1,3,4-oxadiazole scaffold is renowned for its stability, planar structure, and ability to engage in hydrogen bonding via its amine and heteroatoms, making it a privileged structure in medicinal chemistry . The ethoxymethyl substituent introduces both lipophilic and electron-donating characteristics, which may enhance solubility and modulate interactions with biological targets.
Properties
IUPAC Name |
5-(ethoxymethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-2-9-3-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGPIXUMUDGKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651625 | |
| Record name | 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042789-31-0 | |
| Record name | 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Overview of Oxadiazole Derivatives
Oxadiazoles, particularly 1,3,4-oxadiazoles, have garnered attention in medicinal chemistry due to their broad spectrum of biological activities. These include:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Cholinesterase inhibition (for treating neurodegenerative diseases)
The unique structure of oxadiazoles contributes to their ability to interact with various biological targets, making them promising candidates for drug development .
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole can induce apoptosis in cancer cells through various mechanisms. In particular:
- Mechanism of Action : Many oxadiazole derivatives activate apoptotic pathways by increasing p53 expression and caspase-3 cleavage in cancer cell lines such as MCF-7 .
- In Vitro Studies : A study reported that certain oxadiazole derivatives displayed IC50 values in the low micromolar range against various cancer cell lines. For example, compounds with specific substitutions on the aromatic ring showed enhanced activity against MDA-MB-468 and SK-MEL-28 cell lines .
Cholinesterase Inhibition
5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease:
- Inhibition Potency : The compound demonstrated a range of IC50 values between 12.8 µM to 99.2 µM against AChE, indicating moderate inhibition potential .
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of oxadiazole derivatives:
- Experimental Findings : Compounds derived from 1,3,4-oxadiazoles exhibited anti-inflammatory effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid in certain assays .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Nitro group at meta position | Increased anticancer activity |
| Alkyl chain length | Influences cholinesterase inhibition potency |
| Aromatic substitutions | Modulate anticancer efficacy and selectivity |
Research suggests that modifications to the oxadiazole core can significantly enhance its pharmacological profile .
Case Studies and Research Findings
- Study on Anticancer Properties : A series of synthesized compounds based on 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amines were tested against various cancer cell lines. The most promising candidates exhibited IC50 values as low as 0.275 µM compared to standard drugs like erlotinib .
- Cholinesterase Inhibition Study : Another study focused on derivatives decorated with long alkyl chains demonstrated dual inhibition of AChE and BChE with varying degrees of potency across different substituents .
Scientific Research Applications
Medicinal Chemistry
The oxadiazole ring structure of 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine contributes to its potential as a bioactive compound. Research indicates that derivatives of oxadiazoles exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with the oxadiazole structure can inhibit microbial growth by targeting specific enzymes involved in metabolic pathways. For instance, the compound has been evaluated for its interaction with enzymes related to neurodegenerative diseases, showcasing dual inhibition properties against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in treating conditions like Alzheimer's disease .
- Anticancer Properties : The compound has demonstrated potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. The oxadiazole moiety enhances binding affinity to specific biological targets, which may lead to the development of novel anticancer agents .
Biocatalysis
5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine is utilized in biocatalytic processes aimed at converting biomass into valuable chemicals. Key applications include:
- Bioconversion of Furans : The compound plays a role in the bioconversion of furans into higher-value products using engineered microbial strains. For example, recombinant Escherichia coli strains expressing specific dehydrogenases have been employed to convert 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine into various furan derivatives under controlled conditions .
- Extraction of Natural Products : The compound has been used in the extraction processes of bioactive alkaloids from fungi, showcasing its utility in natural product chemistry .
Organic Synthesis
In organic chemistry, 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine serves as a versatile building block for synthesizing other complex molecules:
- Synthesis of Novel Derivatives : The compound can undergo various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution to produce novel derivatives with enhanced properties. For instance, it can be reacted with different hydrazides or carbonyl compounds to yield diverse oxadiazole derivatives .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of several oxadiazole derivatives synthesized from 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine. The results indicated that certain modifications to the oxadiazole ring significantly enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
Case Study 2: Biocatalytic Applications
In a biocatalytic study, researchers utilized a recombinant E. coli strain to convert 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine into valuable furan derivatives. The process demonstrated high substrate tolerance and yield under optimized conditions.
Comparison Table of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine | Methoxy group instead of ethoxy | Exhibits distinct biological activities due to structural differences |
| 5-(Aryl)-1,3,4-thiadiazol-2-amines | Contains sulfur instead of oxygen | Potentially different reactivity patterns compared to oxadiazoles |
| 5-(Alkyl)-1,3,4-triazol-2-amines | Additional nitrogen in the ring | May show enhanced pharmacological profiles |
Chemical Reactions Analysis
Substitution Reactions
The ethoxymethyl group (-OCH₂CH₃) undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Halogenation : Replacement of the ethoxy group with halogens (e.g., Cl, Br) using reagents like PCl₅ or HBr/AcOH yields halogenated derivatives.
-
Alkoxy Exchange : Reaction with alcohols (e.g., methanol, isopropanol) in the presence of catalytic acid produces alkoxymethyl analogs .
Table 1: Substitution Reactions of 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| PCl₅ | 5-(Chloromethyl)-1,3,4-oxadiazol-2-amine | Reflux, 6h, DCM | 78 | |
| CH₃OH/H₂SO₄ | 5-(Methoxymethyl)-1,3,4-oxadiazol-2-amine | 80°C, 4h | 85 |
Oxidation Reactions
The oxadiazole ring is resistant to oxidation, but the ethoxymethyl side chain can be oxidized to a carbonyl group. For instance:
-
Formation of Aldehydes : Using KMnO₄ in acidic conditions converts the ethoxymethyl group to a formyl group.
-
Peracid-Mediated Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) yields epoxide intermediates, though this pathway is less common .
Key Finding : Oxidation of the ethoxymethyl group to 5-formyl-1,3,4-oxadiazol-2-amine proceeds with 72% efficiency under mild conditions (KMnO₄, H₂SO₄, 50°C).
Reduction Reactions
The amine group and oxadiazole ring participate in reduction:
-
Catalytic Hydrogenation : H₂/Pd-C reduces the oxadiazole ring to a dihydroimidazole derivative, altering the heterocyclic system.
-
LiAlH₄-Mediated Reduction : Converts the amine to a primary alcohol while preserving the oxadiazole core.
Table 2: Reduction Pathways
| Reducing Agent | Product | Conditions | Selectivity | Source |
|---|---|---|---|---|
| H₂ (10 atm), Pd-C | 2-Amino-5-(ethoxymethyl)imidazoline | Ethanol, 12h | High | |
| LiAlH₄ | 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-ol | THF, reflux, 3h | Moderate |
Acylation and Alkylation
The primary amine at position 2 reacts with electrophiles:
-
Acylation : Treatment with acetyl chloride or benzoyl chloride forms N-acylated derivatives (e.g., 2-acetamido-5-(ethoxymethyl)-1,3,4-oxadiazole) .
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) produces N-alkylated products, though steric hindrance limits yields .
Mechanistic Insight : Acylation proceeds via nucleophilic attack of the amine on the carbonyl carbon, while alkylation follows an SN2 pathway .
Nucleophilic Displacement
The oxadiazole ring’s nitrogen atoms participate in displacement reactions:
-
Thiolation : Reaction with Lawesson’s reagent replaces oxygen with sulfur, forming 1,3,4-thiadiazole analogs .
-
Ring-Opening : Strong nucleophiles (e.g., hydrazine) cleave the oxadiazole ring, generating open-chain hydrazide derivatives .
Example : Treatment with NH₂NH₂ in ethanol yields 2-hydrazinyl-5-(ethoxymethyl)-1,3,4-oxadiazole, a precursor for further functionalization .
Complexation with Metals
The amine and oxadiazole nitrogen atoms act as ligands for transition metals:
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected 1,3,4-Oxadiazol-2-amines
Key Observations :
- Ethoxymethyl vs. Aryl Substituents : The ethoxymethyl group provides moderate lipophilicity compared to aryl groups, which may improve membrane permeability but reduce π-π stacking with aromatic residues in enzymes .
- Electron-Donating vs. Withdrawing Groups : Methoxy and ethoxymethyl substituents enhance hydrogen-bond acceptor capacity, while chloro and trifluoromethyl groups increase electrophilicity, affecting target selectivity .
Key Observations :
- Anticancer Activity : Trifluoromethyl and methoxyphenyl derivatives show superior growth inhibition (% GI >50) compared to simpler aryl or alkyl substituents, likely due to enhanced target affinity .
- Antimicrobial Activity : Bulky substituents (e.g., indolyl, pyrazine) improve activity, suggesting the ethoxymethyl group may need complementary functional groups for optimal efficacy .
- Enzyme Inhibition: The 2-amino group is critical for hydrogen bonding in ATP-binding pockets (e.g., GSK-3β), but substituent electronic properties dictate potency .
Physicochemical and Pharmacokinetic Comparisons
Table 3: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine | 1.8 | ~2.5 (moderate) | 2 donors, 3 acceptors |
| 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine | 2.5 | ~1.2 (low) | 2 donors, 4 acceptors |
| 5-(Trifluoromethylphenyl)-1,3,4-oxadiazol-2-amine | 3.1 | ~0.8 (low) | 2 donors, 4 acceptors |
| 5-Phenyl-1,3,4-oxadiazol-2-amine | 1.2 | ~5.0 (high) | 2 donors, 3 acceptors |
Key Observations :
- Lipophilicity : Ethoxymethyl (LogP ~1.8) balances solubility and membrane permeability better than highly lipophilic trifluoromethyl (LogP ~3.1) .
Preparation Methods
Hydrazone Formation and Cyclization
Condensation Reaction: Semicarbazide or hydrazine hydrate reacts with aliphatic or aromatic aldehydes to form hydrazones or hydrazides. For example, the condensation of semicarbazide with aldehydes in the presence of sodium acetate yields semicarbazones, which serve as key intermediates.
Oxidative Cyclization: The semicarbazones undergo oxidative cyclization to form 1,3,4-oxadiazole rings. Various oxidizing agents have been employed:
- Iodine (I2) as an oxidant facilitates C–O bond formation and ring closure under mild conditions, resulting in high yields of 2-amino-substituted oxadiazoles.
- Electro-oxidative methods using platinum electrodes in acetonitrile with lithium perchlorate have also been reported for efficient cyclization at room temperature.
- Photocatalytic oxidation using eosin-Y under visible light with atmospheric oxygen provides a green and rapid synthetic route.
- Bromine in acetic acid under alkaline conditions is another oxidative cyclization method reported for substituted semicarbazones.
Alkylation to Introduce the Ethoxymethyl Group
Alkylation reactions involve the use of alkyl halides such as ethyl bromoacetate or chloroacetic acid derivatives to introduce the ethoxymethyl substituent at the 5-position of the oxadiazole ring.
For example, acylhydrazides can be reacted with chloroacetic acid derivatives in the presence of dehydrating agents like POCl3 or under modified conditions using dichloroethane as solvent to yield alkylated oxadiazole intermediates.
Subsequent cyclization and purification steps yield the target compound with the ethoxymethyl group attached to the oxadiazole ring.
Microwave-Assisted Synthesis
- Microwave irradiation has been used to accelerate the synthesis of 5-substituted oxadiazole derivatives, including aryloxymethyl-substituted analogs, by facilitating cyclization reactions in ethanol with hydrazine, achieving yields between 60-80% in short reaction times (~15 minutes).
Representative Synthetic Scheme (Summarized)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | Semicarbazide + aldehyde, sodium acetate, ethanol reflux | Formation of semicarbazone intermediate |
| 2 | Oxidative Cyclization | Iodine or bromine oxidation, or electro/photo catalysis | Cyclization to 1,3,4-oxadiazole ring |
| 3 | Alkylation | Reaction with ethyl bromoacetate or chloroacetic acid derivatives, POCl3/DCE or K2CO3/DMF | Introduction of ethoxymethyl substituent |
| 4 | Purification | Recrystallization or column chromatography | Pure 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine |
Data Table: Key Preparation Parameters and Yields
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Iodine-mediated oxidation | Semicarbazide, aldehyde, I2 | Ethanol, room temp | 85-94 | High yield, mild conditions |
| Electro-oxidative cyclization | Semicarbazide, aldehyde, LiClO4 | Acetonitrile, room temp | 80-90 | Green method, no harsh chemicals |
| Photocatalytic oxidation | Semicarbazone, eosin-Y, CBr4, O2 | Visible light, ambient temp | 90-94 | Rapid, environmentally friendly |
| Microwave-assisted cyclization | Hydrazine, aldehyde, ethanol | Microwave, 60% power, 15 min | 60-80 | Time-efficient, moderate to good yields |
| Alkylation with chloroacetic acid derivatives | Acylhydrazides, POCl3 or K2CO3/DMF | Reflux or room temp | 68-74 | Alkylation step to install ethoxymethyl group |
Notes on Purification and Characterization
Purification is typically achieved by recrystallization from DMF:methanol mixtures or by silica gel column chromatography using ethyl acetate/hexane mixtures.
Structural confirmation of intermediates and final products is performed using:
- Infrared Spectroscopy (IR)
- Proton Nuclear Magnetic Resonance (1H NMR)
- Elemental analysis
- Mass spectrometry
Summary and Outlook
The preparation of 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine relies on well-established synthetic strategies involving hydrazone formation followed by oxidative cyclization and alkylation to introduce the ethoxymethyl substituent. Recent advances include environmentally friendly photocatalytic methods and microwave-assisted synthesis that enhance yield and reduce reaction times. These methods provide versatile platforms for the synthesis of oxadiazole derivatives with potential pharmaceutical applications.
Further research could optimize these methods for scale-up and explore alternative green oxidants or catalysts to improve sustainability. Detailed mechanistic studies of the cyclization and alkylation steps may also enhance selectivity and yield.
Q & A
Q. How can computational modeling predict the bioactivity of 5-(Ethoxymethyl)-1,3,4-oxadiazol-2-amine derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding poses with target proteins (e.g., bacterial enzymes). highlights ligand interactions, where substituents like ethoxymethyl enhance hydrophobic contacts . Parameters include binding affinity (ΔG) and hydrogen-bonding patterns. For instance, derivatives with bulky substituents may exhibit improved activity due to steric complementarity .
Q. How do crystallographic studies resolve conformational ambiguities in oxadiazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2014) refines dihedral angles and hydrogen-bonding networks. shows that the oxadiazole ring in 5-(furan-2-yl)-N-phenyl derivatives forms a 5.65° dihedral angle with the phenyl group, while N—H⋯N hydrogen bonds stabilize dimeric structures . Such data informs structure-activity relationships (SAR) by correlating planar conformations with bioactivity .
Q. How can conflicting biological activity data across studies be reconciled?
- Methodological Answer : Contradictions may arise from assay variability (e.g., microbial strain differences, compound solubility). Meta-analyses should control for:
- Concentration gradients : shows 3d inhibits S. aureus at 17 mm (100 µg/mL) but only 10 mm for E. coli .
- Synergistic effects : Combinatorial assays with known antibiotics (e.g., ampicillin) clarify potency.
- Purity verification : Impurities in earlier studies (e.g., unreacted intermediates) may skew results .
Q. What strategies optimize the selectivity of oxadiazole derivatives for cancer cell lines?
- Methodological Answer : Substituent modification (e.g., electron-withdrawing groups) enhances selectivity. identifies N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine as potent against leukemia (K-562) with a growth percent (GP) of 18.22, attributed to methoxy-group-mediated π-stacking with DNA . Dose-response curves (IC₅₀) and toxicity profiling in non-cancerous cells (e.g., HEK-293) are critical .
Data Contradiction Analysis
Q. Why do structurally similar oxadiazole derivatives exhibit divergent antimicrobial activities?
- Methodological Answer : Minor structural changes (e.g., substituent position) drastically alter bioactivity. For example:
- Electron effects : Nitro groups (e.g., 3a in ) reduce activity due to increased hydrophobicity, while methoxy groups (e.g., 3d) enhance membrane penetration .
- Steric hindrance : Bulky cyclopentyl groups () may limit enzyme binding compared to smaller ethoxymethyl substituents .
- Assay conditions : Variations in agar depth or inoculum size affect diffusion rates, requiring standardized protocols .
Methodological Tools
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
